molecular formula C20H22N6O4S B11278993 5-amino-N-(2,5-dimethoxyphenyl)-1-(2-{[3-(methylsulfanyl)phenyl]amino}-2-oxoethyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-N-(2,5-dimethoxyphenyl)-1-(2-{[3-(methylsulfanyl)phenyl]amino}-2-oxoethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11278993
M. Wt: 442.5 g/mol
InChI Key: KTXRPPAVZCCRAC-UHFFFAOYSA-N
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Description

5-AMINO-N-(2,5-DIMETHOXYPHENYL)-1-({[3-(METHYLSULFANYL)PHENYL]CARBAMOYL}METHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-N-(2,5-DIMETHOXYPHENYL)-1-({[3-(METHYLSULFANYL)PHENYL]CARBAMOYL}METHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the triazole ring and the introduction of various functional groups. Common reagents used in the synthesis include 2,5-dimethoxyaniline, 3-(methylsulfanyl)benzoyl chloride, and sodium azide. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like copper sulfate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-AMINO-N-(2,5-DIMETHOXYPHENYL)-1-({[3-(METHYLSULFANYL)PHENYL]CARBAMOYL}METHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: It might be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 5-AMINO-N-(2,5-DIMETHOXYPHENYL)-1-({[3-(METHYLSULFANYL)PHENYL]CARBAMOYL}METHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE likely involves interactions with specific molecular targets, such as enzymes or receptors. The triazole ring and other functional groups can form hydrogen bonds, coordinate with metal ions, or participate in other non-covalent interactions that modulate the activity of these targets.

Comparison with Similar Compounds

Similar Compounds

    5-AMINO-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE: A simpler analog without the dimethoxyphenyl and methylsulfanylphenyl groups.

    N-(2,5-DIMETHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE: Lacks the amino group and the methylsulfanylphenyl moiety.

Uniqueness

The uniqueness of 5-AMINO-N-(2,5-DIMETHOXYPHENYL)-1-({[3-(METHYLSULFANYL)PHENYL]CARBAMOYL}METHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the dimethoxyphenyl and methylsulfanylphenyl groups may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H22N6O4S

Molecular Weight

442.5 g/mol

IUPAC Name

5-amino-N-(2,5-dimethoxyphenyl)-1-[2-(3-methylsulfanylanilino)-2-oxoethyl]triazole-4-carboxamide

InChI

InChI=1S/C20H22N6O4S/c1-29-13-7-8-16(30-2)15(10-13)23-20(28)18-19(21)26(25-24-18)11-17(27)22-12-5-4-6-14(9-12)31-3/h4-10H,11,21H2,1-3H3,(H,22,27)(H,23,28)

InChI Key

KTXRPPAVZCCRAC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(N(N=N2)CC(=O)NC3=CC(=CC=C3)SC)N

Origin of Product

United States

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